Lipophilicity vs. Simpler Analogs
The lipophilicity of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene is predicted to be approximately 4.7 (XLogP3), significantly higher than its methoxy analog (XLogP3=1.6) and benzyloxy analog (XLogP3=3.9) [1][2]. This substantial increase in logP alters the compound's partitioning behavior, making it more suitable for applications requiring higher membrane permeability or solubility in non-polar media.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~4.7 (predicted) |
| Comparator Or Baseline | 2-Bromo-1-methoxy-3-nitrobenzene: 1.6; 2-(Benzyloxy)-1-bromo-3-nitrobenzene: 3.9 |
| Quantified Difference | ΔXLogP3 ≈ +3.1 vs. methoxy analog; Δ ≈ +0.8 vs. benzyloxy analog |
| Conditions | Predicted values from XLogP3 algorithm (PubChem) |
Why This Matters
A higher logP is critical for early-stage drug discovery where passive membrane permeability is required, or for reactions in non-polar solvents where solubility of the building block is a limiting factor.
- [1] PubChem. 2-Bromo-3-nitroanisole (CID 17750299). Computed Properties: XLogP3 = 1.6. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17750299 (Accessed 2026-04-27). View Source
- [2] PubChem. 2-(Benzyloxy)-1-bromo-3-nitrobenzene (CID 21873514). Computed Properties: XLogP3 = 3.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21873514 (Accessed 2026-04-27). View Source
